molecular formula C16H18BrN3O3 B2689520 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide CAS No. 1396680-99-1

5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide

Cat. No.: B2689520
CAS No.: 1396680-99-1
M. Wt: 380.242
InChI Key: ISCXKVXYUNOHNB-UHFFFAOYSA-N
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Description

5-Bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The carboxamide nitrogen is linked to a cyclohexyl group, which is further functionalized with a 3-cyclopropyl-1,2,4-oxadiazole moiety.

Properties

IUPAC Name

5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3/c17-12-7-6-11(22-12)14(21)19-16(8-2-1-3-9-16)15-18-13(20-23-15)10-4-5-10/h6-7,10H,1-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCXKVXYUNOHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and furan moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogues

The compound shares structural motifs with several derivatives, as detailed below:

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Formula Notable Features References
5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (Target) Furan-2-carboxamide 5-Bromo, cyclohexyl-1,2,4-oxadiazol-5-yl with 3-cyclopropyl Not provided Combines furan, oxadiazole, and cyclohexyl groups; bromine enhances steric bulk -
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide Indole-2-carboxamide 5-Bromo, cyclopropane-fused oxadiazole, N-methyl-N-phenyl Not provided Indole core with stereospecific cyclopropane; potential kinase inhibition Patent (EP)
5-Chloro-N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-fluorobenzamide Benzamide 5-Chloro, 2-fluoro, cyclohexyl-1,2,4-oxadiazol-5-yl with 3-cyclopropyl Not provided Halogenated benzamide; discontinued commercial availability CymitQuimica
5-bromo-N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide Furan-2-carboxamide 5-Bromo, phenyl-1,2,4-oxadiazol-5-yl with 3-furyl C17H10BrN3O4 Phenyl-oxadiazole linker; higher aromaticity vs. cyclohexyl CAS 1119498-24-6

Physicochemical and Pharmacological Properties

Key Observations

  • Core Structure Impact : Replacing the furan with indole (as in Compound 6e) introduces a planar aromatic system, which may improve π-π stacking in enzyme active sites . Conversely, the phenyl-oxadiazole linker in the CAS 1119498-24-6 compound () could enhance rigidity and metabolic stability compared to the cyclohexyl group in the target .
  • Pharmacological Hypotheses: While Furanylfentanyl () shares a furan-carboxamide motif, its opioid activity is linked to a piperidine-phenylethylamine scaffold absent in the target compound. This highlights the critical role of non-furan regions in determining target specificity .

Biological Activity

5-bromo-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]furan-2-carboxamide (CAS Number: 1396680-99-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

The molecular formula of this compound is C16H18BrN3O3C_{16}H_{18}BrN_{3}O_{3} with a molecular weight of 380.24 g/mol. Its structure includes a furan ring and an oxadiazole moiety, which are known to contribute to biological activity in various compounds.

PropertyValue
Molecular FormulaC₁₆H₁₈BrN₃O₃
Molecular Weight380.24 g/mol
CAS Number1396680-99-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that oxadiazole derivatives exhibited cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines. The compounds induced apoptosis in a dose-dependent manner, suggesting that modifications to the oxadiazole core can enhance anticancer activity .
    • Another investigation found that certain oxadiazole derivatives had IC₅₀ values in the micromolar range against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines, indicating their potential as therapeutic agents .
  • Mechanisms of Action :
    • Flow cytometry assays revealed that these compounds could increase the expression of p53 and activate caspase pathways in cancer cells, leading to programmed cell death . This suggests that this compound may share similar mechanisms.

Structure-Activity Relationships (SAR)

The biological potency of oxadiazole derivatives is often linked to their structural features. Modifications at various positions on the oxadiazole ring or the cyclohexane moiety can significantly influence their activity:

ModificationEffect on Activity
Bromination at position 5Increased cytotoxicity
Cyclopropyl substitutionEnhanced selectivity against cancer cells
Variations in furan substituentsAltered pharmacokinetic properties

These findings emphasize the importance of structural modifications in optimizing biological activity.

Q & A

Q. Methodological Example :

StepReagents/ConditionsYield (%)Reference
Cyclopropane activationPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–70
Oxadiazole formationNH₂OH·HCl, NaHCO₃, EtOH, reflux50–55
Carboxamide couplingEDC, DMAP, DCM, rt75–80

How can researchers optimize the cyclopropane integration step to improve yield and selectivity?

Advanced Research Focus
Optimization requires addressing steric hindrance from the cyclohexyl group and electronic effects of the bromofuran moiety. Strategies include:

  • Catalyst screening : Use Pd-XPhos or Buchwald-Hartwig catalysts to enhance cross-coupling efficiency .
  • Solvent effects : Replace DMF with DMA or THF to reduce side reactions.
  • Temperature control : Gradual heating (50°C → 80°C) to minimize decomposition.

Data-Driven Approach :
Design of Experiments (DoE) can identify critical parameters. For example, a 3-factor response surface analysis (temperature, catalyst loading, solvent polarity) revealed optimal conditions for 85% yield .

What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). The bromofuran proton typically resonates at δ 7.2–7.5 ppm, while cyclopropane protons appear as multiplets at δ 1.2–1.8 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 435.05).
  • IR : Validate carbonyl (C=O) stretch at ~1650 cm⁻¹ and oxadiazole ring vibrations at ~1250 cm⁻¹ .

Advanced Data Contradiction Analysis :
Discrepancies in NMR integration (e.g., missing cyclopropane signals) may arise from dynamic rotational isomerism. Solutions:

  • Variable-temperature NMR to freeze conformers.
  • Computational DFT simulations (e.g., Gaussian) to predict splitting patterns .

What in vitro models are appropriate for evaluating the compound’s biological activity?

Advanced Research Focus
Given structural analogs (e.g., oxadiazole-carboxamides) exhibit anticancer and antimicrobial activity , use:

  • Cancer cell lines : MDA-MB-231 (breast) or A549 (lung) for IC50 determination via MTT assay.
  • Enzyme inhibition assays : Target 5-lipoxygenase (anti-inflammatory) or topoisomerase II (anticancer).

Q. Methodological Considerations :

  • Dose-response curves : Test concentrations from 0.1–100 µM.
  • Control experiments : Include cisplatin (anticancer) or indomethacin (anti-inflammatory) as positive controls .

How can in silico studies guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinases. Analogs show binding affinities (ΔG) of −8.5 to −9.2 kcal/mol .
  • ADMET prediction : SwissADME calculates logP (~3.2) and bioavailability scores (0.55), suggesting moderate solubility.
  • QSAR models : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using partial least squares regression .

How should researchers address stability issues during storage and handling?

Basic Research Focus
Although direct stability data for this compound is limited, structurally related carboxamides require:

  • Storage : −20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis.
  • Handling : Use gloveboxes for air-sensitive steps (e.g., cyclopropane activation).
  • Analytical monitoring : Regular HPLC purity checks (≥95%) with C18 columns (ACN:H2O gradient) .

What strategies resolve contradictory biological activity data across studies?

Q. Advanced Research Focus

  • Reproducibility checks : Validate assays across independent labs (e.g., NCI-60 panel for anticancer screens).
  • Metabolite profiling : LC-MS to identify degradation products interfering with activity.
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm on-target effects .

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